molecular formula C14H24O3 B097657 Ethyl 6-cyclohexyl-6-oxohexanoate CAS No. 16076-62-3

Ethyl 6-cyclohexyl-6-oxohexanoate

Cat. No. B097657
CAS RN: 16076-62-3
M. Wt: 240.34 g/mol
InChI Key: YMTFBDCTGQKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyclohexyl-6-oxohexanoate is a compound that is related to various synthesized molecules with cyclohexanone rings and ethyl ester functionalities. While the specific molecule "ethyl 6-cyclohexyl-6-oxohexanoate" is not directly studied in the provided papers, there are several related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the water-mediated synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which are derived from ethyl 3-oxohexanoate . This demonstrates the versatility of ethyl ester precursors in forming complex molecules under catalytic conditions. Additionally, the synthesis of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone through a Michael-Aldol condensation indicates the reactivity of cyclohexanone derivatives in forming new carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and vibrational frequencies of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, and the geometrical parameters were confirmed to be in agreement with XRD data . Similarly, the single crystal X-ray structural analysis of a pyran derivative revealed the conformation of the pyran ring and its substituents .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives is highlighted by their ability to undergo various chemical reactions. The Michael-Aldol condensation leading to the formation of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate is an example of how these compounds can be used as building blocks for more complex structures . Moreover, the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes demonstrates the potential of cyclohexene derivatives in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic techniques and quantum chemical calculations. The HOMO-LUMO analysis, molecular electrostatic potential, and first hyperpolarizability calculations provide insights into the electronic properties and potential applications in nonlinear optics . NMR, UV-Visible, FT-IR, and mass spectroscopy, along with quantum chemical calculations, have been used to characterize the molecular geometry, electronic properties, and interactions of these molecules .

Scientific Research Applications

Enzymatic Reductions and Synthesis

Ethyl 6-cyclohexyl-6-oxohexanoate is a compound that can be involved in enzymatic reductions. For instance, research has shown that alkyl 6-chloro-3-oxohexanoates, which are structurally related to Ethyl 6-cyclohexyl-6-oxohexanoate, can be reduced using bakers' yeast. Such processes are significant in the synthesis of various bioactive compounds, such as (R)-(+)-α-lipoic acid, a cofactor in the biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

Role in Statin Precursor Synthesis

Ethyl 6-cyclohexyl-6-oxohexanoate is also relevant in the synthesis of statin precursors. A study focusing on the large-scale preparation of ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a key intermediate in statin synthesis, highlighted the complex synthesis process starting from (S)-malic acid. This study underscores the importance of ethyl 6-cyclohexyl-6-oxohexanoate derivatives in pharmaceutical synthesis (Tararov, König, & Börner, 2006).

Biotin Synthesis

Another application of ethyl 6-cyclohexyl-6-oxohexanoate derivatives is in the synthesis of biotin (vitamin H). Research has demonstrated the synthesis of key compounds in biotin synthesis starting from derivatives of ethyl 6-cyclohexyl-6-oxohexanoate (Zav’yalov et al., 2006).

Synthesis of Pyran Derivatives

Ethyl 6-cyclohexyl-6-oxohexanoate is also involved in the synthesis of pyran derivatives. A study on the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates from ethyl 3-oxohexanoate demonstrated the versatility of ethyl 6-cyclohexyl-6-oxohexanoate in creating multifunctional compounds (Kumar et al., 2014).

Safety And Hazards

The safety and hazards information for Ethyl 6-cyclohexyl-6-oxohexanoate is not available in the search results. For comprehensive safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

ethyl 6-cyclohexyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFBDCTGQKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472228
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyclohexyl-6-oxohexanoate

CAS RN

16076-62-3
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-cyclohexyl-6-oxohexanoate

Citations

For This Compound
1
Citations
Y Mori, M Seki - The Journal of Organic Chemistry, 2003 - ACS Publications
Treatment of thiol esters 1 with zinc reagent 2 in the presence of a small amount (
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.